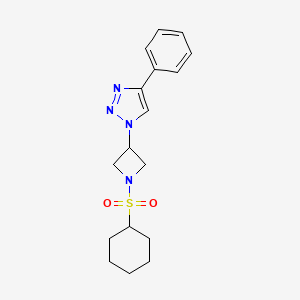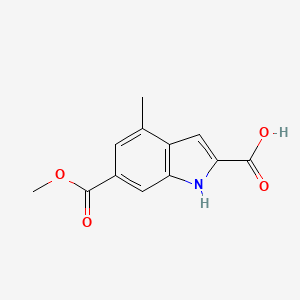
6-(Methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . The methoxycarbonyl group (-COOCH3) is an ester functional group, which consists of a carbonyl adjacent to an ether linkage .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized using Suzuki-Miyaura coupling . This is a type of palladium-catalyzed cross coupling reaction, used to form carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of this compound would likely consist of an indole core, with a methoxycarbonyl group attached at the 6-position and a carboxylic acid group at the 2-position .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the ester group (-COOCH3) would likely make the compound polar and potentially increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis Routes and Derivatives
A new synthesis route for indolecarboxylic acids, including derivatives similar to 6-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid, showcases the compound's role as an intermediate in the synthesis of pharmacologically relevant molecules. This method highlights the compound's utility in creating indole derivatives with potential biological activities, emphasizing its importance in drug discovery and development (Kasahara et al., 2007).
Conformationally Constrained Tryptophan Derivatives
Research into the synthesis of novel tryptophan derivatives incorporates structures closely related to this compound. These efforts aim to limit the conformational flexibility of tryptophan side chains for peptide and peptoid conformation studies, demonstrating the compound's significance in advancing our understanding of protein structure and function (Horwell et al., 1994).
Spectroscopic Profiling for Biological Activities
Spectroscopic and computational studies of methyl 5-methoxy-1H-indole-2-carboxylate, a close analogue of this compound, offer insights into its potential as a precursor to biologically active molecules. These studies explore the electronic nature and reactivity of the molecule, shedding light on its potential applications in designing drugs with optimized properties (Almutairi et al., 2017).
Anti-inflammatory and Antioxidant Properties
Research into indole derivatives, including those structurally related to this compound, has identified compounds with significant anti-inflammatory activities. These findings support the compound's potential in developing new therapeutics for inflammation-related disorders. Additionally, studies on the antioxidant properties of similar compounds contribute to understanding their role in mitigating oxidative stress (Nakkady et al., 2000).
Structural Studies and Drug Design
The structural analysis of tryptophan metabolites, including derivatives of this compound, provides valuable insights into drug design. By understanding the molecular structure and properties of these compounds, researchers can better design drugs targeting specific biological pathways or diseases (Sakaki et al., 1975).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
6-methoxycarbonyl-4-methyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-6-3-7(12(16)17-2)4-9-8(6)5-10(13-9)11(14)15/h3-5,13H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCUUFQFUHSHOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=C(N2)C(=O)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol](/img/structure/B2873623.png)

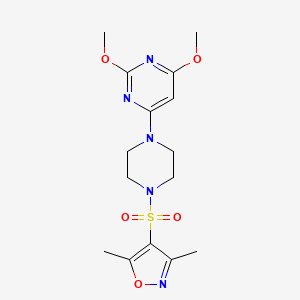
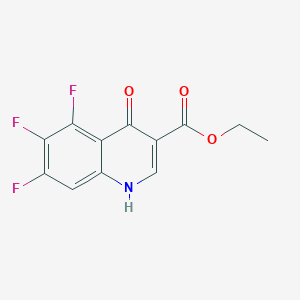
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide](/img/structure/B2873628.png)
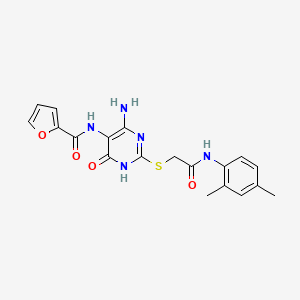
![4-(4-fluorophenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2873631.png)
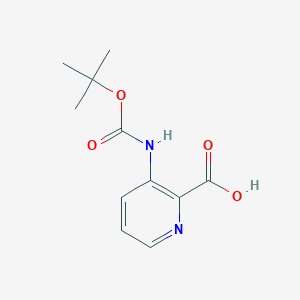
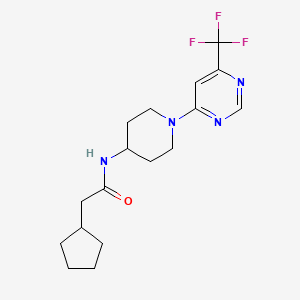
![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2873635.png)
